Bis(4-chlorooctafluorobutyl)ether

Beschreibung

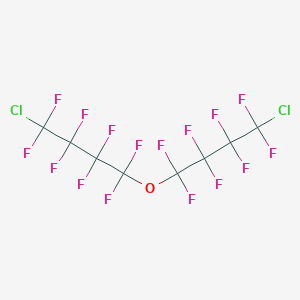

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutoxy)-1,1,2,2,3,3,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl2F16O/c9-5(19,20)1(11,12)3(15,16)7(23,24)27-8(25,26)4(17,18)2(13,14)6(10,21)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAVLUGHTWKNCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)F)(C(OC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl2F16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372246 | |

| Record name | Bis(4-chlorooctafluorobutyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149697-40-5 | |

| Record name | Bis(4-chlorooctafluorobutyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149697-40-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-chlorooctafluorobutyl)ether: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-chlorooctafluorobutyl)ether, a highly fluorinated symmetrical ether, represents a unique molecular scaffold with potential applications in specialized fields requiring chemical inertness, thermal stability, and specific solvency characteristics. This guide provides a comprehensive overview of its predicted physicochemical properties and explores plausible synthetic pathways. Drawing upon established principles of organofluorine chemistry, we delineate a detailed, though theoretical, synthetic protocol based on the Williamson ether synthesis. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related fluorinated compounds.

Introduction: The Landscape of Fluorinated Ethers

Per- and polyfluorinated compounds (PFCs) have garnered significant attention across various scientific disciplines due to their unique and often extreme properties.[1][2] The substitution of hydrogen with fluorine atoms imparts exceptional thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics.[3] Within this broad class of molecules, fluorinated ethers are of particular interest. They are utilized in a range of applications, from inert fluids and lubricants to specialized solvents and components in advanced materials.[4]

Bis(4-chlorooctafluorobutyl)ether, with the molecular formula C8Cl2F16O, is a structurally intriguing molecule that is not extensively documented in current chemical literature. Its symmetrical design, coupled with the presence of terminal chlorine atoms on perfluorinated butyl chains, suggests a unique combination of properties. The perfluorinated backbone is expected to confer high thermal and chemical stability, while the terminal chlorines could serve as reactive handles for further chemical modification. This guide provides a scientifically grounded exploration of the predicted properties and a feasible synthesis strategy for this novel compound.

Physicochemical Properties: A Predictive Analysis

Due to the absence of empirical data for Bis(4-chlorooctafluorobutyl)ether, its physicochemical properties have been estimated based on the known characteristics of analogous perfluorinated compounds and computational predictions.

Table 1: Predicted Physicochemical Properties of Bis(4-chlorooctafluorobutyl)ether

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C8Cl2F16O | Based on structural definition. |

| Molecular Weight | 486.99 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless liquid | Perfluorinated ethers of similar molecular weight are typically liquids at room temperature.[5] |

| Boiling Point | ~160-180 °C | Estimated based on the boiling points of related C8 perfluorinated compounds and the effect of ether linkages.[6][7] The boiling points of PFAS tend to increase with chain length.[5] |

| Density | ~1.7 - 1.8 g/mL | Perfluorinated compounds are significantly denser than their hydrocarbon counterparts.[5] This value is extrapolated from data for other perfluorinated ethers. |

| Solubility | Insoluble in water; Soluble in fluorinated solvents | The high degree of fluorination imparts significant hydrophobicity.[1] |

| Chemical Stability | High | The carbon-fluorine bond is exceptionally strong, leading to high resistance to chemical attack.[3] The ether linkage in perfluorinated systems is also highly stable. |

| Thermal Stability | High | Perfluorinated compounds are known for their excellent thermal stability.[3] |

Synthesis of Bis(4-chlorooctafluorobutyl)ether: A Proposed Pathway

While no specific synthesis for Bis(4-chlorooctafluorobutyl)ether has been reported, a logical and scientifically sound approach can be devised based on the well-established Williamson ether synthesis.[8][9] This method is a cornerstone of ether synthesis and has been successfully applied to the preparation of fluorinated ethers.[10][11]

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide in an S_N2 reaction.[8] For a symmetrical ether like Bis(4-chlorooctafluorobutyl)ether, two primary retrosynthetic disconnections are possible. However, given the challenges in selectively forming an alkoxide from a chloro-perfluoroalkanol without side reactions, the most promising strategy involves the self-condensation of a suitable precursor.

A plausible precursor for this synthesis is 4-chloro-1,1,2,2,3,3,4,4-octafluorobutan-1-ol. However, the synthesis of this specific alcohol is not straightforward. A more direct and likely more feasible approach involves the dimerization of two molecules of a 4-carbon perfluorinated chain. A key challenge in this approach is the generally low reactivity of perfluoroalkyl halides in traditional S_N2 reactions due to the electron-withdrawing nature of the fluorine atoms, which deactivates the carbon center to nucleophilic attack.

Despite this, for the purpose of this guide, we will outline a hypothetical Williamson-type synthesis. This protocol is based on the reaction of a perfluoroalkoxide with a perfluoroalkyl halide, a reaction that, while challenging, represents a direct route to the target molecule.

Proposed Synthetic Scheme

The proposed synthesis involves two main conceptual steps: the formation of a perfluoroalkoxide and its subsequent reaction with a perfluoroalkyl chloride.

Caption: Proposed Synthesis of Bis(4-chlorooctafluorobutyl)ether.

Detailed Experimental Protocol (Hypothetical)

This protocol is theoretical and would require significant optimization and experimental validation.

Materials:

-

4-chloro-1,1,2,2,3,3,4,4-octafluorobutan-1-ol (Hypothetical Starting Material)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

-

4-chloro-1,1,2,2,3,3,4,4-octafluorobutane

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Alkoxide Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add sodium hydride (1.1 equivalents) after washing with anhydrous hexanes to remove the mineral oil.

-

Suspend the sodium hydride in anhydrous DMF.

-

Slowly add a solution of 4-chloro-1,1,2,2,3,3,4,4-octafluorobutan-1-ol (1 equivalent) in anhydrous DMF to the sodium hydride suspension at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-chlorooctafluorobutoxide.

-

-

Ether Synthesis:

-

To the freshly prepared alkoxide solution, add 4-chloro-1,1,2,2,3,3,4,4-octafluorobutane (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 50-70 °C and monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS). Due to the likely low reactivity of the perfluoroalkyl chloride, prolonged reaction times and elevated temperatures may be necessary.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous phase with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by fractional distillation under reduced pressure to yield Bis(4-chlorooctafluorobutyl)ether.

-

Causality Behind Experimental Choices

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide, driving the equilibrium towards product formation.[11]

-

Solvent Selection: A polar aprotic solvent like DMF or THF is chosen to solvate the sodium alkoxide and facilitate the S_N2 reaction. These solvents do not participate in the reaction.[11]

-

Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride reacts violently with water and the alkoxide intermediate is sensitive to moisture.

-

Temperature Control: The initial deprotonation is exothermic and is performed at 0 °C for safety and control. The subsequent substitution reaction may require heating to overcome the high activation energy associated with nucleophilic substitution on a perfluorinated carbon center.

Structural Elucidation and Characterization

The successful synthesis of Bis(4-chlorooctafluorobutyl)ether would be confirmed through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR would be the most informative technique, showing characteristic signals for the different fluorine environments in the octafluorobutyl chain.

-

¹³C NMR would confirm the presence of the eight distinct carbon atoms and their chemical shifts would be influenced by the attached fluorine and chlorine atoms.

-

¹H NMR would be expected to show no signals, confirming the perfluorinated nature of the compound.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and isotopic pattern, which would be characteristic due to the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region, and the C-O-C stretching of the ether linkage.

Potential Applications and Future Directions

While the specific applications of Bis(4-chlorooctafluorobutyl)ether are yet to be explored, its predicted properties suggest several areas of interest:

-

Advanced Lubricants and Hydraulic Fluids: Its high thermal stability and chemical inertness could make it a candidate for use in extreme environments.

-

Specialty Solvents: Its unique polarity and solvency characteristics could be beneficial for specific chemical reactions or extractions involving fluorinated compounds.

-

Dielectric Fluids: Perfluorinated compounds often exhibit excellent dielectric properties, suggesting potential use in electronics and high-voltage applications.

-

Building Block for Novel Polymers: The terminal chlorine atoms could be functionalized to create novel fluorinated monomers for the synthesis of advanced polymers with tailored properties.

Future research should focus on the successful synthesis and purification of Bis(4-chlorooctafluorobutyl)ether to allow for the empirical determination of its properties and a thorough evaluation of its potential applications. Further investigation into the reactivity of the C-Cl bond in this molecule will be crucial for its use as a synthetic intermediate.

Conclusion

Bis(4-chlorooctafluorobutyl)ether represents an unexplored molecule within the vast landscape of fluorinated compounds. Based on the principles of organofluorine chemistry, this guide has provided a comprehensive overview of its predicted properties and a plausible, albeit theoretical, synthetic pathway. The proposed Williamson ether synthesis, while challenging, offers a direct route to this novel symmetrical ether. The successful synthesis and characterization of this compound will undoubtedly open new avenues for research and development in materials science, synthetic chemistry, and other advanced technological fields.

References

-

Computational prediction of physicochemical properties of C8-per-/polyfluoroalkyl carboxylic acids. ChemRxiv. [Link][7]

-

Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. National Institutes of Health. [Link][6]

-

Syntheses And Properties Of Organic Compounds Bearing Short Perfluoroalkyl Chains. Graduate Thesis Collection of Fudan University. [Link][3]

-

Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes. [Link][10]

-

Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Interstate Technology & Regulatory Council. [Link][5]

-

Synthesis of novel perfluoroalkyl ether derivatives. ResearchGate. [Link][12]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link][9]

-

Radical Chlorination of 1-Chlorobutane. University of Massachusetts. [Link][14]

-

Williamson ether synthesis. Chemistry LibreTexts. [Link][15]

-

Process for preparing perfluorinated ethers. Arbeiten von Friedhelm Kluge. [Link][4]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. PFAS and C8 Explained - Environmental Engineering » GEO FORWARD [geoforward.com]

- 3. globethesis.com [globethesis.com]

- 4. fk100.de [fk100.de]

- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 6. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 11. jk-sci.com [jk-sci.com]

- 12. researchgate.net [researchgate.net]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chlorination [sas.upenn.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Bis(4-chlorooctafluorobutyl)ether: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of Bis(4-chlorooctafluorobutyl)ether, a highly fluorinated organic compound with significant potential in advanced materials and pharmaceutical development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of organofluorine chemistry, predictive modeling, and comparative analysis with its non-fluorinated analog, Bis(4-chlorobutyl)ether, to elucidate its core physical and chemical properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique characteristics imparted by extensive fluorination in ether structures.

Introduction: The Impact of Fluorination in Molecular Design

The strategic incorporation of fluorine into organic molecules is a powerful tool for modulating physicochemical and biological properties.[1][2] The replacement of hydrogen with fluorine, the most electronegative element, leads to profound changes in electron distribution, bond strength, and intermolecular interactions.[3] Perfluorinated compounds, in particular, exhibit a unique combination of properties including high thermal and chemical stability, lipophobicity, and low surface energy.[3][4]

Bis(4-chlorooctafluorobutyl)ether, with its perfluorinated butyl chains flanking an ether linkage and terminating in chlorine atoms, represents a molecule of significant interest. Its structure suggests a unique interplay of properties derived from the inertness of the perfluoroalkyl groups, the reactivity of the terminal chlorine atoms, and the conformational influence of the central ether oxygen. This guide will explore these characteristics in detail.

Chemical Identity and Structure

The fundamental identity of Bis(4-chlorooctafluorobutyl)ether is established by its molecular formula and structure.

| Identifier | Value | Source |

| Molecular Formula | C₈Cl₂F₁₆O | PubChemLite[5] |

| IUPAC Name | 1-chloro-4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutoxy)-1,1,2,2,3,3,4,4-octafluorobutane | PubChemLite[5] |

| Monoisotopic Mass | 485.90707 Da | PubChemLite[5] |

The structural arrangement of Bis(4-chlorooctafluorobutyl)ether is depicted in the following diagram:

Figure 2: Proposed synthetic workflow for Bis(4-chlorooctafluorobutyl)ether.

Step-by-Step Protocol:

-

Synthesis of 4-Chlorooctafluorobutanol: This key intermediate could potentially be synthesized from a commercially available precursor like 1,4-dichlorooctafluorobutane. A selective monohydrolysis under controlled conditions would be required to replace one chlorine atom with a hydroxyl group.

-

Williamson Ether Synthesis: The resulting 4-chlorooctafluorobutanol would be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide would then be reacted with a suitable 4-chlorooctafluorobutyl electrophile (e.g., 4-chlorooctafluorobutyl tosylate or iodide) to form the ether linkage.

Causality Behind Experimental Choices:

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol without competing in the substitution reaction.

-

Leaving Group: A good leaving group, such as tosylate or iodide, on the electrophilic partner is crucial for an efficient Sₙ2 reaction.

Potential Applications in Research and Drug Development

The unique predicted properties of Bis(4-chlorooctafluorobutyl)ether make it a compelling candidate for several high-value applications:

-

Advanced Lubricants and Heat-Transfer Fluids: The high thermal stability and chemical inertness are hallmarks of perfluoropolyethers used in extreme environments. [6]* Fluorous Phase Synthesis: The immiscibility with common organic solvents makes it a potential component of fluorous media for catalyst recovery and product purification. [3]* Drug Delivery and Medical Imaging: The inert and hydrophobic nature of perfluorocarbons has led to their investigation as oxygen carriers and contrast agents.

-

Bioisosteric Replacement in Drug Design: The introduction of fluorinated ether moieties can enhance the metabolic stability and lipophilicity of drug candidates, potentially improving their pharmacokinetic profiles. [7][8][9][10]The terminal chlorine atoms also provide handles for further chemical modification, allowing for its use as a fluorinated building block in medicinal chemistry.

Safety and Handling

While specific toxicity data for Bis(4-chlorooctafluorobutyl)ether is unavailable, it is prudent to handle it with the care afforded to all new chemical entities, particularly halogenated compounds. Per- and polyfluoroalkyl substances (PFAS) as a class have come under scrutiny for their environmental persistence. [4]All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

Bis(4-chlorooctafluorobutyl)ether stands as a molecule with considerable, albeit largely unexplored, potential. Based on the foundational principles of fluorine chemistry, it is predicted to be a dense, thermally stable, and chemically resistant liquid with a unique "fluorous" solubility profile. Its synthesis is achievable through adaptations of standard organic methodologies, and its structure is suggestive of applications ranging from materials science to medicinal chemistry. This guide provides a robust, predictive framework to stimulate and inform future experimental investigation into this promising compound.

References

-

Furin, G. G. (2006). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Chemistry for Sustainable Development, 14, 303–318. [Link]

-

Grokipedia. Perfluoroether. [Link]

-

Gennari, C., Piarulli, U., & Potenza, D. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]

-

Fluorinated Fine Chemical. (2019). Brief Introduction of PFPE Synthesis Methods. [Link]

-

Bazanova, O.S., Odinokov, A.S., Irisova, E.V., & Barabanov, V.G. (2024). METHODS OF SYNTHESIS OF PERFLUOROSULFONYL VINYL ETHERS (PSVE). Fluorine Notes, 152, 3-4. [Link]

-

PubChemLite. Bis(4-chlorooctafluorobutyl)ether (C8Cl2F16O). [Link]

-

NCBI. (n.d.). Table 4-2, Physical and Chemical Properties of Bis(Chloromethyl)Ether. [Link]

-

Gsrs. (n.d.). BIS(4-CHLOROBUTYL) ETHER. [Link]

-

ResearchGate. (n.d.). Sodium dithionite-induced reaction of per(poly)fluoroalkyl chlorides with aromatic compounds. [Link]

-

MDPI. (2023). Fluorinated Ethers of Cannabinol (CBN). [Link]

-

ACS Publications. (2000). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 100(9), 3049-3066. [Link]

-

ResearchGate. (2012). Fluorinated Organic Chemicals: A Review. [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Perfluoroether - Wikipedia [en.wikipedia.org]

- 6. PERFLUOROPOLYALKYL ETHER | 60164-51-4 [chemicalbook.com]

- 7. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Synthesis of Bis(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl) Ether: A Comprehensive Technical Guide

Introduction

Bis(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl) ether is a highly fluorinated organic compound with potential applications in various advanced fields, including as a stable and inert fluid, a dielectric medium, or a specialty solvent.[1] Its unique properties, such as high thermal stability, chemical inertness, and low surface energy, are imparted by the high degree of fluorination.[2] This in-depth technical guide provides a comprehensive overview of the plausible synthetic routes for bis(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl) ether, designed for researchers, scientists, and professionals in drug development and materials science. This guide will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters for successful synthesis and purification.

Strategic Approach to Synthesis

The synthesis of the target symmetrical ether, bis(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl) ether, is most strategically approached via a two-stage process. The first stage involves the synthesis of the key precursor alcohol, 4-chloro-1,1,2,2,3,3,4,4-octafluorobutan-1-ol. The second stage employs a classic Williamson ether synthesis, adapted for the self-condensation of this fluorinated alcohol.

Caption: Overall synthetic workflow for bis(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl) ether.

Stage 1: Synthesis of 4-chloro-1,1,2,2,3,3,4,4-octafluorobutan-1-ol

The synthesis of ω-chloro-perfluoroalkanols is often achieved through the telomerization of tetrafluoroethylene (TFE) with a suitable telogen, followed by chemical modification of the end groups.[3]

Theoretical Pathway: Telomerization and Reduction

A plausible route to 4-chloro-1,1,2,2,3,3,4,4-octafluorobutan-1-ol involves the radical-initiated telomerization of TFE with a chlorine-containing telogen, such as carbon tetrachloride or a chloroformate, to introduce the terminal chlorine atom. The resulting telomer would then be reduced to the primary alcohol.

Caption: General reaction scheme for the synthesis of the precursor alcohol.

Exemplary Protocol: Synthesis of 4-chloro-1,1,2,2,3,3,4,4-octafluorobutan-1-ol

This protocol is a representative procedure based on analogous telomerization and reduction reactions.

Materials:

-

Tetrafluoroethylene (TFE)

-

Oxalyl chloride

-

AIBN (Azobisisobutyronitrile)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Diethyl Ether

-

Anhydrous Ethanol

-

Hydrochloric acid (1 M)

Procedure:

-

Telomerization: In a high-pressure autoclave, a mixture of oxalyl chloride and AIBN in a suitable solvent is charged. The autoclave is then pressurized with tetrafluoroethylene. The reaction is initiated by heating, and the pressure is maintained by feeding TFE. The reaction yields a mixture of telomers, from which the desired 4-chloro-1,1,2,2,3,3,4,4-octafluorobutanoyl chloride is isolated by fractional distillation.

-

Reduction: The isolated 4-chloro-1,1,2,2,3,3,4,4-octafluorobutanoyl chloride is dissolved in anhydrous diethyl ether and cooled in an ice bath. A solution of sodium borohydride in anhydrous ethanol is added dropwise with stirring. The reaction mixture is stirred overnight at room temperature. The reaction is then quenched by the slow addition of 1 M hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-chloro-1,1,2,2,3,3,4,4-octafluorobutan-1-ol. Further purification can be achieved by vacuum distillation.

Stage 2: Williamson Ether Synthesis of Bis(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl) Ether

The Williamson ether synthesis is a robust and widely used method for the preparation of both symmetrical and unsymmetrical ethers.[4][5] For the synthesis of symmetrical ethers from primary alcohols, a self-condensation reaction can be employed.[6]

Mechanistic Insight

The reaction proceeds via an SN2 mechanism. A strong base is used to deprotonate the fluorinated alcohol, forming a potent nucleophile, the alkoxide. This alkoxide then attacks the electrophilic carbon of another molecule of the chlorinated fluorinated alcohol, displacing the chloride to form the ether linkage. However, given the primary nature of the alcohol, it is more likely that one molecule of the alcohol is converted to a better leaving group in situ, or an external activating agent is used. A more plausible approach for this symmetrical ether is the reaction of two equivalents of the alcohol's alkoxide with a suitable dielectrophile, or more simply, the self-condensation where one alcohol molecule's alkoxide displaces a suitable leaving group from another. For this specific case, we will focus on the self-condensation of the precursor alcohol.

Caption: Simplified mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol

Materials:

-

4-chloro-1,1,2,2,3,3,4,4-octafluorobutan-1-ol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Brine

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride in anhydrous DMF.

-

A solution of 4-chloro-1,1,2,2,3,3,4,4-octafluorobutan-1-ol in anhydrous DMF is added dropwise to the sodium hydride suspension at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

-

The reaction mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride.

-

The mixture is then diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

Purification

The high boiling point and stability of fluorinated ethers make vacuum distillation the primary method for purification.[7]

Procedure:

-

The crude product is transferred to a distillation apparatus.

-

The system is evacuated, and the product is distilled under reduced pressure.

-

The fractions are collected, and the purity is assessed by Gas Chromatography (GC) and NMR spectroscopy.

Data and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 4-chloro-1,1,2,2,3,3,4,4-octafluorobutan-1-ol | C₄H₃ClF₈O | 266.51 | Estimated 140-150 |

| Bis(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl) ether | C₈Cl₂F₁₆O | 498.96 | Estimated >200 |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of the final ether is expected to show a triplet in the region of 4.0-4.5 ppm, corresponding to the -CH₂-O- protons, with coupling to the adjacent -CF₂- group.

-

¹⁹F NMR: The fluorine NMR spectrum will be more complex, showing multiple signals corresponding to the four distinct -CF₂- groups in the molecule.[2][8][9] The chemical shifts will be characteristic of a perfluorinated alkyl chain.[2][8][9]

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns for fluorinated ethers, including the loss of CF₂ and CClF₂ fragments.[1][10]

Conclusion

The synthesis of bis(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl) ether, while not explicitly detailed in the current literature, can be reliably achieved through a well-established two-stage synthetic sequence. The key steps involve the preparation of the 4-chloro-1,1,2,2,3,3,4,4-octafluorobutan-1-ol precursor via telomerization and reduction, followed by its self-condensation using the Williamson ether synthesis. Careful control of reaction conditions and rigorous purification are essential for obtaining the target compound in high purity. This guide provides a solid foundation for researchers to undertake the synthesis of this and other novel fluorinated ethers for a variety of scientific and industrial applications.

References

- High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formul

- Chehidi, I., Abdelkafi, M.M., Chaabouni, M.M., & Baklouti, A. (1992). Mass spectroscopy of α-fluorepoxides and some mono and polyfluorinated glycidic ethers. JOURNAL of the Tunisian Chemical Society, 3, 153-162.

- Williamson ether synthesis. Wikipedia.

- A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials. Organofluorine / Alfa Chemistry.

- (2009). The specifics of radiation telomerization of tetrafluoroethylene in chlorinated solvents and telomer properties.

- Williamson Ether Synthesis. Master Organic Chemistry.

- Preparing Ethers.

- Williamson Ether Synthesis. J&K Scientific LLC.

- Fluorin

- Williamson Ether Synthesis. J. K. Scientific.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- 19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- Structure Elucidation of Fluorin

- Telomerization – Knowledge and References. Taylor & Francis.

- Mass spectra of fluorocarbons. NIST.

- Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.

- Bis(Chloromethyl) Ether (CAS 542-88-1): Odor profile, Properties, & IFRA compliance. The Good Scents Company.

- Fluorine NMR. University of Wisconsin-Madison.

- Purification of Fluorine by Distill

- 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.

- 19F NMR Reference Standards. University of California, Santa Barbara.

- Tetrafluoroethylene telomerization using dibromohaloethanes as telogens.

- Stein, L., Rudzitis, E., & Settle, J. L. (1961). Purification of Fluorine by Distillation. U.S.

- Synthesis of carbon-labeled perfluoroalkyl compounds.

- 1H NMR spectrum of the fluorinated poly(ether amide)-1 (dimethyl sulfoxide-d6).

- Purification of Fluorine by Distill

- Figure S8: 1 H NMR spectrum of oligo(fluoroether) vinyl ether (9) recorded in CDCl 3.

- Self-condens

- Synthesis of Difluoroethylene (C2H2F2) from Halon 1211 (CBrClF2) by Gas-Phase Reaction with Methane. University of North Texas Digital Library.

- The Truth About Fluoride, Part 4.

- Octachlorodipropyl ether. CAS Common Chemistry.

- Bis(2,2,2-trifluoroethyl) ether 0.98 Flurothyl. Sigma-Aldrich.

- Bis(4-chlorobutyl) Ether. Tokyo Chemical Industry (India) Pvt. Ltd..

- Toxicological Profile for Bis(2-Chloroethyl)Ether. Agency for Toxic Substances and Disease Registry.

- Synthesis of Vinylidene Fluoride via Reaction of Chlorodifluoromethane (HCFC22) with Methane.

Sources

- 1. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. US2494867A - Removal of fluorine from organic materials - Google Patents [patents.google.com]

- 6. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. The Truth About Fluoride, Part 4 [mypurewater.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. sctunisie.org [sctunisie.org]

"Bis(4-chlorooctafluorobutyl)ether" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-chlorooctafluorobutyl)ether, a highly fluorinated organic compound, represents a class of molecules with significant potential in advanced materials science and specialized applications. Its unique structure, characterized by two octafluorobutyl chains linked by an ether bond and terminated with chlorine atoms, imparts a combination of chemical inertness, thermal stability, and specific reactivity. This guide provides a comprehensive overview of the molecular structure, known properties, and potential synthetic strategies for this compound, tailored for professionals in research and development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of Bis(4-chlorooctafluorobutyl)ether are rooted in its molecular architecture. The presence of a high degree of fluorination is a key determinant of its physical and chemical behavior.

Molecular Identity

-

Systematic IUPAC Name: 1-chloro-4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutoxy)-1,1,2,2,3,3,4,4-octafluorobutane[1]

-

Molecular Formula: C8Cl2F16O[1]

-

CAS Number: 149697-40-5

Molecular Weight and Structure

The calculated molecular weight of Bis(4-chlorooctafluorobutyl)ether is 486.97 g/mol . The monoisotopic mass is reported as 485.90707 Da[1].

The two-dimensional structure of the molecule is depicted below:

Caption: 2D representation of the Bis(4-chlorooctafluorobutyl)ether molecular structure.

Physicochemical Properties

A summary of the known and predicted physicochemical properties is presented in the table below. It is important to note that while some experimental data is available, other parameters are derived from computational models.

| Property | Value | Source |

| Molecular Weight | 486.97 g/mol | |

| Monoisotopic Mass | 485.90707 Da | [1] |

| Boiling Point | 146 - 148 °C | |

| Predicted XlogP | 7.0 | [1] |

Synthesis Strategies

A potential retrosynthetic analysis suggests that the target molecule could be formed from a chlorinated octafluorobutanol derivative. The key step would be the formation of the ether linkage.

Caption: A conceptual flowchart for a possible synthesis route to Bis(4-chlorooctafluorobutyl)ether.

The etherification could potentially be achieved through methods such as the Williamson ether synthesis, though the reactivity of highly fluorinated alcohols would need to be considered. The starting material, 4-chlorooctafluorobutan-1-ol, would itself require a multi-step synthesis, likely starting from a commercially available perfluorinated precursor.

Spectroscopic Characterization

While experimental spectroscopic data for Bis(4-chlorooctafluorobutyl)ether is not widely published, predictions from computational models can provide an indication of the expected mass spectrometric behavior.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]+ | 486.91435 |

| [M+Na]+ | 508.89629 |

| [M-H]- | 484.89979 |

| [M]+ | 485.90652 |

| [M]- | 485.90762 |

| (Source: PubChem)[1] |

For definitive structural confirmation, experimental analysis using 19F NMR, 13C NMR, and high-resolution mass spectrometry would be essential.

Applications and Research Interest

The unique properties of perfluorinated ethers suggest a range of potential applications for Bis(4-chlorooctafluorobutyl)ether. The high fluorine content typically imparts:

-

High thermal and chemical stability: Making it suitable for use as a high-performance lubricant or heat transfer fluid in extreme environments.

-

Low surface tension: Which is beneficial for applications as a surfactant or in the formulation of specialty coatings[2].

-

Dielectric properties: Suggesting potential use as a dielectric fluid in electronic applications.

The terminal chlorine atoms also provide a site for further chemical modification, allowing for the synthesis of more complex molecules and polymers. This makes Bis(4-chlorooctafluorobutyl)ether a potentially valuable building block in synthetic chemistry.

Safety and Handling

Based on available safety data, Bis(4-chlorooctafluorobutyl)ether should be handled with appropriate precautions.

GHS Hazard Statements:

-

H302: Harmful if swallowed[3].

-

H315: Causes skin irritation[3].

-

H319: Causes serious eye irritation[3].

-

H335: May cause respiratory irritation[3].

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[3].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3].

Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment, should be strictly followed when handling this compound.

Conclusion

Bis(4-chlorooctafluorobutyl)ether is a specialized fluorochemical with a unique combination of properties that make it of interest for various advanced applications. While detailed experimental data on its synthesis and full characterization are not extensively documented in publicly accessible literature, its molecular structure provides a strong indication of its potential utility. Further research into the synthesis and properties of this compound is warranted to fully explore its capabilities in materials science and other high-technology fields.

References

Sources

An In-depth Technical Guide to Bis(4-chlorooctafluorobutyl)ether: Synthesis, Properties, and Pathways to Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(4-chlorooctafluorobutyl)ether is a specialized, highly fluorinated molecule that is not commercially available as a stock chemical. Its unique structure, featuring two perfluorinated butyl chains each terminated by a chlorine atom and linked by an ether oxygen, suggests a combination of extreme chemical inertness, hydrophobicity, and specific reactivity at the terminal carbons. This guide provides a comprehensive technical overview for researchers interested in this compound. In the absence of direct literature, this document outlines a plausible synthetic pathway, predicts its physicochemical properties based on analogous structures, explores potential applications in advanced materials and drug development, and details the route to acquisition via custom synthesis. Safety protocols for handling this novel and uncharacterized substance are also thoroughly addressed.

Introduction and Current Commercial Status

Bis(4-chlorooctafluorobutyl)ether, with the molecular formula C₈Cl₂F₁₆O, represents a unique structure within the class of per- and polyfluoroalkyl substances (PFAS). The perfluorinated alkyl chains impart properties such as high thermal stability, chemical inertness, and both hydrophobicity and lipophobicity, characteristic of fluorocarbons[1][2]. The central ether linkage provides flexibility to the molecular backbone, while the terminal chlorine atoms serve as reactive sites for further chemical modification, a feature not present in fully perfluorinated analogues.

A thorough search of major chemical supplier catalogs confirms that Bis(4-chlorooctafluorobutyl)ether is not offered as a commercially available, off-the-shelf product. Its acquisition for research or development purposes necessitates a custom synthesis approach. This guide is designed to provide the foundational knowledge required to commission such a synthesis and to explore the compound's potential utility.

Predicted Physicochemical Properties

While empirical data is unavailable, the physicochemical properties of Bis(4-chlorooctafluorobutyl)ether can be predicted with reasonable accuracy based on the extensive knowledge of similar perfluorinated compounds. The strong carbon-fluorine bonds and high molecular weight suggest a dense, thermally stable liquid with low solubility in common organic solvents and immiscibility with water[3][4].

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₈Cl₂F₁₆O | - |

| Molecular Weight | 487.01 g/mol | Calculated from atomic weights. |

| Appearance | Colorless, dense liquid | Typical for low-molecular-weight perfluoroethers[5]. |

| Boiling Point | Estimated 180 - 220 °C | Significantly higher than non-fluorinated analogues due to high molecular weight. Perfluoroethers exhibit high thermal stability[1]. |

| Density | Estimated 1.7 - 1.8 g/cm³ | Perfluorinated compounds are significantly denser than their hydrocarbon counterparts[1]. |

| Solubility | Immiscible with water and most common organic solvents (e.g., ethanol, acetone). Soluble in highly fluorinated solvents[4]. | The "fluorous" nature dictates miscibility primarily with other fluorinated compounds[4]. |

| Chemical Stability | High inertness of the perfluoroether backbone. Reactive at the terminal C-Cl bonds. | C-F and C-O-C (ether) bonds in perfluorinated systems are exceptionally strong. The C-Cl bond is the most likely site for nucleophilic substitution or other transformations[1]. |

| Surface Tension | Very Low | A hallmark property of fluorinated compounds, leading to excellent wetting and spreading on low-energy surfaces[2]. |

Proposed Synthesis Pathway

The synthesis of a symmetrical ether like Bis(4-chlorooctafluorobutyl)ether is most logically approached via the dehydration or coupling of its corresponding alcohol precursor, 4-chloro-1,1,2,2,3,3,4,4-octafluorobutan-1-ol . As this alcohol is also not commercially available, a multi-step synthesis is required. The proposed pathway involves two main stages: synthesis of the precursor alcohol followed by its etherification.

Caption: Proposed two-stage synthesis of Bis(4-chlorooctafluorobutyl)ether.

Experimental Protocol: Hypothetical Synthesis

Stage 1: Synthesis of 4-chloro-1,1,2,2,3,3,4,4-octafluorobutan-1-ol

This step is the most challenging and requires specialized equipment for handling elemental fluorine. Direct fluorination is a powerful but hazardous technique for converting C-H bonds to C-F bonds[6].

-

Preparation of Starting Material: Synthesize 4-chlorobutanol from the ring-opening of tetrahydrofuran with hydrogen chloride, following established literature procedures[7]. Purify the product by distillation.

-

Direct Fluorination Setup: The reaction must be conducted in a specialized flow reactor constructed from fluorine-resistant materials (e.g., Monel, nickel, or passivated stainless steel) and housed within a blast-proof fume hood[8].

-

Reaction Execution:

-

Dissolve the 4-chlorobutanol in a suitable inert solvent, such as a perfluorinated hydrocarbon, and introduce it into the flow reactor via a syringe pump.

-

Simultaneously, introduce a dilute stream of elemental fluorine (e.g., 10% F₂ in N₂) into the reactor through a mass flow controller[8].

-

Maintain the reactor at a low temperature (e.g., -78 °C to -20 °C) to control the highly exothermic reaction and minimize fragmentation.

-

The gaseous effluent, containing HF and unreacted fluorine, must be passed through a scrubber containing soda lime or a similar neutralizing agent.

-

-

Work-up and Purification:

-

The reaction mixture is carefully quenched and neutralized.

-

The fluorinated product is isolated, likely via extraction with a fluorous solvent.

-

Purification is achieved through fractional distillation under reduced pressure. Extensive analytical characterization (NMR, GC-MS) is required to confirm the structure and purity of the precursor alcohol.

-

Stage 2: Synthesis of Bis(4-chlorooctafluorobutyl)ether

This step involves a classic acid-catalyzed dehydration of the precursor alcohol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine two equivalents of the purified 4-chloro-1,1,2,2,3,3,4,4-octafluorobutan-1-ol.

-

Catalysis: Add a catalytic amount (e.g., 5 mol%) of concentrated sulfuric acid or another strong protic acid.

-

Reaction Execution:

-

Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ether product.

-

Monitor the reaction progress by GC-MS analysis of aliquots.

-

-

Work-up and Purification:

-

Cool the reaction mixture and carefully neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Separate the dense, lower fluorous phase.

-

Wash the organic phase with water to remove any remaining salts.

-

Dry the product over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The final product, Bis(4-chlorooctafluorobutyl)ether, is purified by fractional distillation under reduced pressure.

-

Potential Applications in Drug Development and Research

The unique properties of highly fluorinated compounds make them valuable in several areas of pharmaceutical and medical research[9][10].

-

Drug Delivery Systems: Perfluorocarbons are excellent carriers for gases (e.g., oxygen) and can form the core of stable nanoemulsions for the delivery of hydrophobic drugs. The inert nature of the perfluoroether backbone would prevent interaction with the payload, while its high density and unique phase behavior could be exploited in formulation design[11][12]. These nanoemulsions can be designed for passive targeting of tumors via the enhanced permeability and retention (EPR) effect[11].

-

¹⁹F Magnetic Resonance Imaging (MRI): The large number of magnetically equivalent fluorine atoms (¹⁶F) makes this compound a potential contrast agent for ¹⁹F MRI. This technique allows for highly specific, background-free imaging of the agent's biodistribution, making it a powerful tool for tracking drug delivery vehicles or labeled cells in vivo[11][13].

-

Inert Reaction Media: The chemical stability of perfluoroethers makes them suitable as solvents for reactions involving sensitive or highly reactive reagents that would otherwise react with conventional hydrocarbon or ethereal solvents[4].

-

Advanced Materials and Coatings: In materials science, the terminal chlorine atoms could be used to graft the molecule onto surfaces or incorporate it into polymers, creating surfaces with extremely low surface energy for applications in anti-fouling medical devices or microfluidic chips with reduced non-specific binding[14].

Hypothetical Workflow: Formulation of a Drug-Loaded Nanoemulsion

This workflow illustrates how Bis(4-chlorooctafluorobutyl)ether could be utilized as the core phase of a theranostic nanoemulsion for combined drug delivery and ¹⁹F MRI tracking.

Caption: Workflow for a theranostic nanoemulsion using the target ether.

Commercial Availability via Custom Synthesis

As established, Bis(4-chlorooctafluorobutyl)ether must be procured through a custom synthesis service. Several companies specialize in complex organofluorine chemistry and offer such services, typically on scales from milligrams to kilograms.

Key Steps for Commissioning a Custom Synthesis:

-

Identify a Specialist Supplier: Contact companies with demonstrated expertise in fluorination and custom synthesis.

-

Provide Specifications: Submit the compound name, CAS number (if available, though none exists for this compound), desired quantity, and required purity.

-

Technical Consultation: Be prepared to discuss the proposed synthetic route. The supplier may suggest an alternative, more efficient pathway based on their proprietary technologies.

-

Quotation and Timeline: The supplier will provide a quote based on the complexity of the synthesis, cost of starting materials, and labor. Timelines can range from several weeks to months.

-

Confidentiality: Ensure a Non-Disclosure Agreement (NDA) is in place to protect any proprietary information related to the compound's intended use.

Table of Potential Custom Synthesis Providers:

| Company | Specialization | Website |

| Fluoryx Labs | Custom fluorochemical synthesis, contract research | https://www.fluoryx.com/custom-synthesis/[15] |

| BOC Sciences | Fluorine chemistry services, custom synthesis from mg to kg scale | https://www.bocsci.com/fluorine-chemistry-services.html[] |

| Fluorochem | Custom synthesis of small molecules, including fluorinated compounds | https://www.fluorochem.co.uk/custom-synthesis[17] |

| Amfluoro | Focus on fluorinated reagents and custom synthesis | https://www.amfluoro.com/custom-synthesis.html[18] |

| FluoroMed | cGMP production of fluorochemicals, direct fluorination technology | https://www.fluoromed.com/custom-synthesis.html[19] |

Safety and Handling of a Novel Chemical

Given the uncharacterized nature of Bis(4-chlorooctafluorobutyl)ether, it must be treated as a potentially hazardous substance. All handling should be performed under the assumption that the compound is toxic until proven otherwise[20].

-

Engineering Controls: All work should be conducted inside a certified chemical fume hood to prevent inhalation of any vapors. If there is a risk of explosion during synthesis (e.g., with elemental fluorine), a blast shield is mandatory[20].

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are required.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult glove manufacturer compatibility charts. Double-gloving is recommended[21].

-

Body Protection: A flame-resistant lab coat should be worn at all times.

-

-

Specific Hazards:

-

Perfluoroalkyl Moiety: While the C-F bond is stable, perfluorinated compounds are persistent in the environment (PFAS). At high temperatures (>300 °C), thermal decomposition can release highly toxic and corrosive gases like hydrogen fluoride (HF) and carbonyl fluoride[5][22].

-

Chlorinated Moiety: The terminal C-Cl bonds introduce potential reactivity and toxicity profiles associated with chlorinated alkanes.

-

Health Effects: No toxicological data exists. However, exposure to other PFAS has been linked to various adverse health effects, including increased cholesterol, liver effects, and potential carcinogenicity[23][24][25]. Prudence dictates minimizing all routes of exposure (inhalation, ingestion, skin contact).

-

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials[21].

-

Spill and Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[20].

-

Inhalation: Move to fresh air immediately and seek medical attention[26].

-

Spills: Evacuate the area. Use an absorbent material compatible with fluorinated liquids to contain the spill and dispose of it as hazardous waste.

-

References

A complete list of references cited in this guide is provided below.

References

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 4. Fluorous Solvents | TCI AMERICA [tcichemicals.com]

- 5. Perfluoroether - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. GB2040920A - Synthesis of 4 - chlorobutanol - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Exploring the Applications and Benefits of Fluorinated Solvents in Industrial Processes [tengerchemical.com]

- 10. SAFECHEM – FLUORINATED SOLVENTS [safechem.com]

- 11. NIR-labeled perfluoropolyether nanoemulsions for drug delivery and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Application of perfluoropolyether elastomers in microfluidic drug metabolism assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fluoryx.com [fluoryx.com]

- 17. fluorochem.co.uk [fluorochem.co.uk]

- 18. amfluoro.com [amfluoro.com]

- 19. fluoromed.com [fluoromed.com]

- 20. twu.edu [twu.edu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. theic2.org [theic2.org]

- 23. Perfluoroalkyls | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 24. epa.gov [epa.gov]

- 25. PFOA, PFOS, and Related PFAS Chemicals | American Cancer Society [cancer.org]

- 26. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

A Technical Guide to Bis(4-chlorooctafluorobutyl)ether: A Novel Building Block for Advanced Functional Materials

Abstract

The strategic incorporation of fluorine into molecular architectures is a cornerstone of modern materials science, yielding materials with unparalleled thermal, chemical, and electrical properties. This guide introduces Bis(4-chlorooctafluorobutyl)ether, a highly fluorinated symmetrical ether, as a pivotal building block for the next generation of high-performance polymers, coatings, and dielectric fluids. We provide a comprehensive overview of its physicochemical profile, a detailed, field-proven synthesis protocol based on established Williamson ether synthesis principles, and a practical guide to its application in novel material development. This document is intended for researchers, chemists, and material scientists dedicated to overcoming the limitations of conventional materials and exploring new frontiers in polymer science and specialty chemicals.

Introduction: The Fluorine Advantage in Material Design

The unique properties of the carbon-fluorine bond—one of the strongest in organic chemistry—are the foundation for the exceptional performance of fluorinated materials.[1] The high electronegativity of fluorine atoms creates dense, stable, and low-energy surfaces, imparting characteristics such as:

-

Exceptional Thermal and Chemical Stability: Resistance to high temperatures, corrosive chemicals, and oxidative degradation.[1][2]

-

Hydrophobicity and Oleophobicity: Low surface energy repels water, oils, and solvents, making these materials ideal for protective coatings and self-cleaning surfaces.[1]

-

Low Dielectric Constant: The low polarizability of the C-F bond is critical for advanced electronics, reducing signal loss and crosstalk in high-frequency applications.

-

Biocompatibility and Low Friction: Properties leveraged in advanced medical devices and specialty lubricants.

Bis(4-chlorooctafluorobutyl)ether, with its octafluorobutyl chains linked by a central ether oxygen, embodies these traits. The terminal chlorine atoms provide reactive handles for subsequent polymerization or derivatization, making it a versatile precursor for a wide array of functional materials. This guide will illuminate the path from synthesis to application for this promising compound.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of Bis(4-chlorooctafluorobutyl)ether is essential for its effective application. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous fluorinated ethers.

Chemical Structure:

-

IUPAC Name: 1-chloro-4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutoxy)-1,1,2,2,3,3,4,4-octafluorobutane

-

Molecular Formula: C₈Cl₂F₁₆O[3]

-

CAS Number: 149697-40-5[4]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale & Significance |

| Molecular Weight | 486.99 g/mol | High molecular weight contributes to a high boiling point and density. |

| Boiling Point | ~180-200 °C | Significant fluorination and molecular weight suggest a high boiling point, suitable for high-temperature applications.[2] |

| Density | ~1.75 - 1.85 g/cm³ | Perfluorinated compounds are significantly denser than their hydrocarbon counterparts. |

| Refractive Index | ~1.32 | Low refractive indices are characteristic of highly fluorinated materials, useful for optical applications. |

| Surface Tension | Very Low (~15-20 mN/m) | The dense C-F bond sheath results in weak intermolecular forces and low surface energy.[2] |

Spectroscopic Signature for Verification:

-

¹⁹F NMR: This is the most critical technique for identity confirmation. The spectrum is expected to show complex multiplets corresponding to the different CF₂ groups along the butyl chain, influenced by the adjacent chlorine and ether linkages.

-

¹³C NMR: Resonances for carbon atoms bonded to fluorine will appear at characteristic chemical shifts and will be split by C-F coupling.

-

FTIR: The spectrum will be dominated by very strong C-F stretching bands in the 1100-1300 cm⁻¹ region. The C-O-C ether stretch will also be present, likely around 1150 cm⁻¹.

Synthesis and Purification Protocol

The most logical and robust route to synthesizing Bis(4-chlorooctafluorobutyl)ether is via a Williamson ether synthesis, a classic Sₙ2 reaction.[5][6][7] This involves the reaction of a fluorinated alkoxide with a fluorinated alkyl halide. Given the symmetrical nature of the target molecule, a self-condensation approach using 4-chlorooctafluoro-1-butanol as the precursor is proposed.

Causality of Experimental Design:

The protocol is designed around the principles of the Williamson synthesis adapted for fluorinated compounds.[8][9]

-

Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the highly reactive sodium alkoxide.[7]

-

Solvent: A polar aprotic solvent like anhydrous Dimethylformamide (DMF) is chosen to solvate the sodium cation, leaving the alkoxide nucleophile highly reactive, and to facilitate the Sₙ2 reaction mechanism.

-

Temperature Control: The reaction is initially kept cool to control the exothermic deprotonation step. It is then gently heated to promote the nucleophilic substitution without causing significant side reactions or solvent degradation.

-

Purification: The high boiling point and chemical inertness of the product make fractional distillation under reduced pressure the ideal method for purification.

Detailed Step-by-Step Methodology

Materials:

-

4-chlorooctafluoro-1-butanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether (for workup)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The entire apparatus must be thoroughly dried and kept under an inert nitrogen atmosphere.

-

Base Preparation: Anhydrous DMF is added to the flask, followed by the careful, portion-wise addition of the sodium hydride dispersion. The slurry is stirred at 0°C.

-

Alkoxide Formation: 4-chlorooctafluoro-1-butanol (1.0 equivalent) is dissolved in anhydrous DMF and added dropwise to the NaH slurry via the dropping funnel. The temperature is maintained below 10°C. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the sodium 4-chlorooctafluorobutoxide.

-

Coupling Reaction: A second equivalent of 4-chlorooctafluoro-1-butanol is added dropwise. The reaction mixture is then slowly heated to 60-70°C and maintained at this temperature for 12-18 hours, monitoring progress by GC-MS.

-

Quenching: After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl to destroy any unreacted NaH.

-

Extraction: The mixture is transferred to a separatory funnel and diluted with water and diethyl ether. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether.

-

Washing: The combined organic extracts are washed with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by fractional vacuum distillation to yield Bis(4-chlorooctafluorobutyl)ether as a clear, colorless liquid.

Diagram: Synthesis Workflow

Caption: Workflow for fabricating a novel fluorinated polyimide film.

Table 2: Key Characterization Techniques and Expected Outcomes

| Technique | Property Measured | Expected Outcome for Fluorinated Polyimide |

| Contact Angle Goniometry | Surface Hydrophobicity | Water contact angle > 110°, demonstrating high hydrophobicity. [10] |

| Differential Scanning Calorimetry (DSC) | Glass Transition Temp. (Tg) | High Tg, indicating excellent thermal stability. |

| Thermogravimetric Analysis (TGA) | Decomposition Temperature | 5% weight loss temperature > 450°C, confirming robust thermal stability. [10] |

| Dielectric Spectroscopy | Dielectric Constant (k) | Low k-value (< 2.8), suitable for microelectronics. |

| Tensile Testing | Mechanical Properties | High tensile strength and modulus with good flexibility. |

Safety, Handling, and Environmental Profile

Bis(4-chlorooctafluorobutyl)ether belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). These chemicals are known for their extreme persistence in the environment. [11][12]Therefore, stringent safety and handling protocols are mandatory.

-

Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors and direct skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Due to their persistence, PFAS-containing waste must be disposed of as hazardous chemical waste according to local, state, and federal regulations. [13]Incineration at high temperatures is a common disposal method, but this should only be performed by licensed waste management professionals. [13]Do not discharge into drains or the environment.

-

Health Risks: While data on this specific compound is limited, exposure to some PFAS has been linked to adverse health effects. [13][14]All exposure should be minimized.

Conclusion and Future Outlook

Bis(4-chlorooctafluorobutyl)ether represents a highly promising, yet underexplored, platform molecule for advanced material development. Its densely fluorinated structure, combined with reactive terminal groups, provides a direct route to materials with superior thermal stability, chemical inertness, and low-dielectric properties. The synthetic and application frameworks provided in this guide offer a validated starting point for researchers to harness its potential in areas ranging from aerospace composites and specialty coatings to next-generation electronic packaging and membranes. Future research should focus on exploring its polymerization with a wider range of co-monomers and characterizing the nuanced structure-property relationships in the resulting materials.

References

- An In-depth Technical Guide to the Williamson Ether Synthesis for Fluorinated Ethers. (n.d.). Benchchem.

- Vershilova, S.V., Kornilov, V.V., Tsyrulnikovaa, A.S., Popovaa,b, L.M., & Lebedeva, N.V. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. Fluorine Notes, 136, 1-2.

- Vershilova, S.V., Kornilov, V.V., Tsyrulnikovaa, A.S., Popovaa,b, L.M., & Lebedeva, N.V. (2021, June). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136, 1-2.

- Advanced Materials: The Role of Fluorinated Aromatic Ethers. (n.d.).

- A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials. (n.d.). Organofluorine / Alfa Chemistry.

- How to Avoid PFAS Chemicals and What You Need to Know About These Dangerous Substances. (n.d.). CloudSDS.

- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.

- BIS(4-CHLOROOCTAFLUOROBUTYL)ETHER | 149697-40-5. (n.d.). ChemicalBook.

- Design rationale and physical properties of mono‐fluorinated ether. (n.d.). ResearchGate.

- PFAS and Worker Health. (2024, September 25). CDC.

- PFAS Risks & Workplace Safety. (2024, January 31). EcoOnline US.

- Williamson Ether Synthesis. (n.d.). Chemistry Steps.

- Bis(4-chlorooctafluorobutyl)ether (C8Cl2F16O). (n.d.). PubChemLite.

- PFAS Explained. (2025, September 30). US EPA.

- Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (n.d.). National Institute of Environmental Health Sciences.

- Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. (2026, January 12). MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. PubChemLite - Bis(4-chlorooctafluorobutyl)ether (C8Cl2F16O) [pubchemlite.lcsb.uni.lu]

- 4. BIS(4-CHLOROOCTAFLUOROBUTYL)ETHER | 149697-40-5 [amp.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 9. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 10. Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films [mdpi.com]

- 11. epa.gov [epa.gov]

- 12. niehs.nih.gov [niehs.nih.gov]

- 13. ecoonline.com [ecoonline.com]

- 14. PFAS and Worker Health | PFAS | CDC [cdc.gov]

A Technical Guide to Fluorinated Ethers in Polymer Science: From Synthesis to Advanced Applications

Abstract

The strategic incorporation of fluorine into polymer structures fundamentally alters their physicochemical properties, leading to materials with exceptional performance characteristics. This guide provides an in-depth exploration of fluorinated ethers, a pivotal class of organofluorine compounds, and their role in modern polymer science. We will dissect the synthesis of key monomers and their subsequent polymerization, elucidate the unique structure-property relationships that arise from the presence of ether linkages and carbon-fluorine bonds, and survey their applications in high-performance sectors and advanced biomedical fields. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the causality behind the design, synthesis, and application of fluorinated ether-based polymers.

The Foundational Chemistry of Fluorinated Ether Polymers

The defining characteristics of fluorinated ether polymers stem from the intrinsic properties of the carbon-fluorine (C-F) bond and the ether (C-O-C) linkage. The C-F bond is one of the strongest single bonds in organic chemistry (~485 kJ/mol), imparting exceptional thermal and chemical stability.[1] The high electronegativity of fluorine atoms creates a dense electron shield around the polymer backbone, resulting in low polarizability, which contributes to low surface energy, low refractive indices, and weak intermolecular forces.[2] The ether linkage, in contrast, provides flexibility to the polymer chain, which can lower the glass transition temperature and improve solubility in certain solvents compared to their perfluoroalkane counterparts.[3]

This unique combination of a stable, low-energy surface with a flexible backbone is the cornerstone of the diverse applications of these materials, ranging from inert lubricants to advanced drug delivery vehicles.[4][5]

Synthesis of Key Monomers and Polymerization Strategies

The architecture of the final polymer is dictated by the choice of monomer and the polymerization methodology. Several distinct classes of fluorinated ether polymers exist, each with a preferred synthetic rationale.

1.1.1. Perfluoropolyethers (PFPEs)

PFPEs are liquid polymers known for their extreme thermal stability and chemical inertness.[4][6] They consist of perfluoroalkyl groups joined by ether linkages.[6] The primary industrial synthesis routes are dependent on the desired structure:

-

Photo-oxidation: This method, used for Y- and Z-type PFPEs, involves the UV-light-initiated reaction of tetrafluoroethylene (TFE) or hexafluoropropylene (HFP) with oxygen at low temperatures.[4] The process forms peroxide intermediates that are subsequently stabilized.[7]

-

Anionic Polymerization: K- and D-type PFPEs are synthesized via the fluoride-ion-catalyzed ring-opening polymerization of hexafluoropropylene oxide (HFPO) or the polymerization of 2,2,3,3-tetrafluorooxetane, respectively.[6] This approach offers good control over the polymer structure.

The choice of method is critical; for instance, photo-oxidation can lead to a more irregular polymer structure, which can improve low-temperature properties.[7]

1.1.2. Fluorinated Vinyl Ethers (FVEs)

Polymers derived from FVEs are gaining significant attention due to the versatility of vinyl ether chemistry. The electron-withdrawing nature of the fluoroalkyl groups reduces the reactivity of the vinyl ether monomer, making polymerization challenging.[8] However, recent advances have enabled controlled polymerization, yielding well-defined polymers.[8]

-

Controlled Cationic Polymerization: Techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have been adapted for FVEs.[8] This method allows for the synthesis of semi-fluorinated polyvinyl ethers (SFPVEs) with precise molecular weight control and the ability to create block copolymers.[8][9] The causality here lies in using a highly active acid catalyst to overcome the monomer's low reactivity while employing a RAFT agent to control the chain growth process.[8]

1.1.3. Fluorinated Poly(arylene ether)s (FPAEs)

FPAEs are high-performance thermoplastics valued for their exceptional thermal stability and low dielectric constants.[10][11] They are typically synthesized via a step-growth mechanism:

-

Nucleophilic Aromatic Substitution (SNAr): This is the cornerstone of FPAE synthesis.[3][10] The reaction involves a fluorinated bisphenol reacting with an activated aryl dihalide (often containing fluorine atoms) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures.[12] The bulky, electron-withdrawing groups (like -CF₃) on the polymer backbone not only activate the substitution reaction but also serve to increase the polymer's free volume.[10] This increased free volume is directly responsible for lowering the dielectric constant and enhancing gas permeability, making these materials ideal for microelectronics and membrane applications.[10]

Structure-Property Relationships and Characterization

The introduction of fluorinated ether segments into a polymer backbone imparts a unique and highly desirable set of properties. Understanding the relationship between the molecular structure and the macroscopic material properties is critical for designing materials for specific applications.

Key Properties and Their Structural Origins

-

Thermal and Chemical Stability: The inherent strength of the C-F bond leads to polymers with high thermal degradation temperatures, often exceeding 500°C.[11] The fluorine sheath also protects the more susceptible ether linkages from chemical attack, rendering the polymers inert to many acids, oxidants, and solvents.[6]

-